1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid is a nitrogen-containing spirocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its molecular formula is C₁₄H₂₁NO₄, with a rigid 1-azaspiro[4.4]nonane core that imposes conformational constraints, enhancing stereochemical control in synthetic applications . The Boc group improves solubility in organic solvents and protects the amine during reactions, while the carboxylic acid enables further functionalization or salt formation .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-6-10(11(16)17)14(15)7-4-5-8-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRUQNFDHSMATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 297.39 g/mol. The compound features a spirocyclic structure, which is known to influence its biological activity.
The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar spirocyclic structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the carboxylic acid group may suggest potential interactions with protein targets, influencing their activity through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Research has indicated that spirocyclic compounds often exhibit antimicrobial properties. A study focusing on derivatives of azaspiro compounds found that certain modifications can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, although specific data on this compound remains limited.
Anti-inflammatory Effects
A related class of compounds has shown promise in reducing inflammation. For instance, derivatives containing spiro structures have been reported to inhibit pro-inflammatory cytokines in vitro. Given this context, it is plausible that this compound could exhibit anti-inflammatory effects, warranting further investigation.
Pharmacokinetics
Currently, detailed pharmacokinetic data for this compound are scarce. However, compounds with similar structures typically exhibit moderate to high bioavailability due to their lipophilicity and ability to penetrate cell membranes. Future studies should focus on determining the absorption, distribution, metabolism, and excretion (ADME) profiles for this specific compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Heteroatom Effects : The replacement of nitrogen with sulfur (e.g., dithia derivatives ) increases molecular weight and may enhance metal-binding affinity. Oxygen-containing analogs (e.g., 2-oxa-7-azaspiro ) exhibit reduced steric hindrance compared to Boc-protected compounds.
- Functional Group Impact : Carboxylic acid derivatives (target compound, ) are more polar and acidic than ester analogs (e.g., methyl ester ), affecting solubility and reactivity in aqueous vs. organic media.
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization of precursor amines or carboxylic acids under controlled pH and temperature. For example, tert-butoxycarbonyl (Boc) protection is critical to preserve the azaspiro core during synthesis . Key steps:
- Cyclization : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to form the spiro ring.
- Deprotection : Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Optimization : Yields improve with anhydrous conditions and inert atmospheres (argon/nitrogen). Monitor purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm spirocyclic geometry and Boc group integrity. Key signals: δ ~1.4 ppm (Boc methyl groups) and δ ~170 ppm (carboxylic acid carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 284.16) .
- X-ray Crystallography : Resolve ambiguities in spiro ring conformation .
Q. What safety protocols are essential during handling, given the compound’s potential hazards?
- Methodological Answer :
- Exposure Controls : Use fume hoods for synthesis and purification. Wear nitrile gloves, safety goggles, and lab coats .
- Storage : Store desiccated at –20°C to prevent hydrolysis of the Boc group .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in enzyme inhibition assays).
- Structural Variants : Test activity against analogs (e.g., 2-azaspiro[3.5]nonane-1-carboxylic acid vs. 7-oxaspiro derivatives) to isolate structure-activity relationships (SAR) .
- Control Experiments : Validate purity (>95% by HPLC) to rule out batch variability .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to protease active sites (e.g., HIV-1 protease). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
- Molecular Dynamics (MD) : Simulate stability of spirocyclic conformers in aqueous environments (AMBER force field, 100 ns trajectories) .
- QSAR Models : Train models using logP, polar surface area, and steric parameters from analogs .
Q. How can researchers address challenges in the compound’s hygroscopicity during formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
